molecular formula C20H30N2O4 B5084262 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide

2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide

Cat. No. B5084262
M. Wt: 362.5 g/mol
InChI Key: FBLLMIDWVOPAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays a crucial role in the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide inhibits BTK by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell activation and survival, as well as the suppression of cytokine production and immune cell activation. 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide has also been shown to induce apoptosis of malignant B-cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In B-cell malignancies, 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide has been shown to induce apoptosis of malignant B-cells, inhibit B-cell activation and survival, and reduce the production of cytokines. In autoimmune disorders, 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide has been shown to suppress the production of autoantibodies and reduce inflammation. In inflammatory diseases, 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide has been shown to inhibit the activation of immune cells and reduce tissue damage.

Advantages and Limitations for Lab Experiments

2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis of malignant B-cells. However, 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research and development of 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide. One direction is to evaluate the efficacy and safety of 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide in combination with other targeted therapies or chemotherapy in B-cell malignancies. Another direction is to investigate the potential therapeutic applications of 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide in other diseases, such as autoimmune disorders and inflammatory diseases. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide is also an important future direction.

Synthesis Methods

The synthesis of 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide involves several chemical reactions, including the coupling of 4-methoxy-N-(2-methoxyethyl)benzamide with cyclobutylpiperidone, followed by the introduction of a piperidinyl group and the final step of O-alkylation. The synthesis method has been optimized to achieve high yield and purity of 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide has been studied extensively in preclinical and clinical settings for its potential therapeutic applications in various diseases. In B-cell malignancies, 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide has shown promising results in inhibiting BTK signaling and inducing apoptosis of malignant B-cells. In autoimmune disorders, 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide has been shown to suppress the production of autoantibodies and reduce inflammation. In inflammatory diseases, 2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide has been shown to inhibit the activation of immune cells and reduce tissue damage.

properties

IUPAC Name

2-(1-cyclobutylpiperidin-4-yl)oxy-4-methoxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-24-13-10-21-20(23)18-7-6-17(25-2)14-19(18)26-16-8-11-22(12-9-16)15-4-3-5-15/h6-7,14-16H,3-5,8-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLLMIDWVOPAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)OC)OC2CCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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